![molecular formula C13H23NO2Si B13451625 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is of interest in organic synthesis due to its stability and reactivity, making it useful in various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline typically involves the protection of the hydroxyl group of 5-methoxyaniline using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., tetra-n-butylammonium fluoride in THF) are used for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline exerts its effects is primarily through the protection of the hydroxyl group. The TBDMS group provides steric hindrance, preventing reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The deprotection mechanism involves nucleophilic attack on the silicon atom, leading to the cleavage of the silyl ether bond .
Comparación Con Compuestos Similares
Similar Compounds
3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde: Another compound with a TBDMS protecting group, used in similar synthetic applications.
(Tert-butyldimethylsilyloxy)acetaldehyde: Utilized in synthetic glycobiology and total synthesis of complex molecules.
(3-Bromopropoxy)-tert-butyldimethylsilane: Used as an alkylating agent in pharmaceutical synthesis.
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of both the methoxy and silyl ether groups allows for versatile applications in various chemical transformations.
Propiedades
Fórmula molecular |
C13H23NO2Si |
|---|---|
Peso molecular |
253.41 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-5-methoxyaniline |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-12-8-10(14)7-11(9-12)15-4/h7-9H,14H2,1-6H3 |
Clave InChI |
WYELCRHKIQJNAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
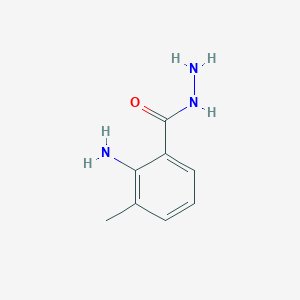
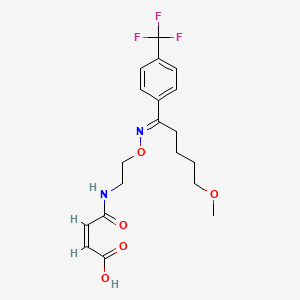

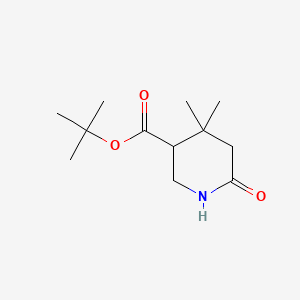
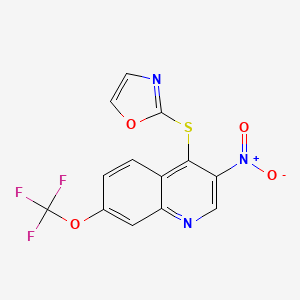
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
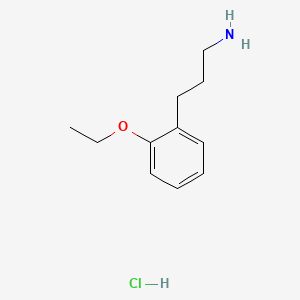
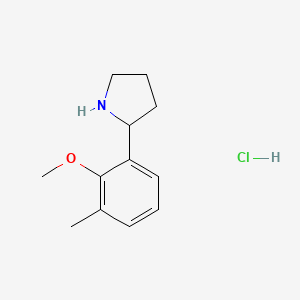
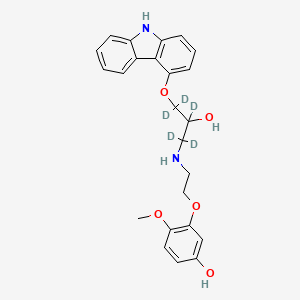
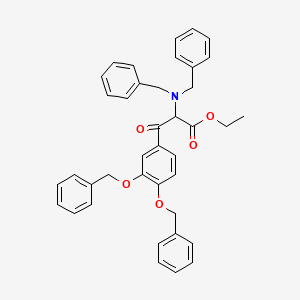
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
